4-(Isopropyl(methyl)carbamoyl)phenylboronic acid
Description
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and an isopropyl(methyl)carbamoyl moiety (-CON(Me)(iPr)) at the same position. This structural configuration enables its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in biochemical systems for glycoprotein recognition due to the boronic acid's ability to form reversible covalent bonds with diols (e.g., sugars) .
The isopropyl(methyl)carbamoyl group introduces steric and electronic effects that modulate binding affinity and selectivity. Such compounds are pivotal in drug development, sensor design, and glycoproteomics, where precise molecular interactions are critical .
Properties
Molecular Formula |
C11H16BNO3 |
|---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
[4-[methyl(propan-2-yl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)13(3)11(14)9-4-6-10(7-5-9)12(15)16/h4-8,15-16H,1-3H3 |
InChI Key |
NBPZIZKCPNLAOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl(methyl)carbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and a molecular weight of approximately 221.06 g/mol. Its structure features a boronic acid functional group attached to a phenyl ring, with an isopropyl group and a methyl carbamoyl substituent that influence its reactivity and biological activity.
Organic Synthesis
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:
- Suzuki Coupling : This compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Functionalization : The presence of the boronic acid group allows for the functionalization of the phenyl ring, leading to the synthesis of more complex organic molecules.
Medicinal Chemistry
Research into the biological activity of this compound indicates its potential therapeutic applications:
- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, particularly serine proteases and kinases, through reversible covalent bonding with hydroxyl groups. This property suggests potential uses in drug development for conditions involving these enzymes.
- Anti-inflammatory Activity : Preliminary studies indicate that compounds similar to this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Material Science
The compound's unique properties lend themselves to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to create stimuli-responsive materials. For instance, when combined with N-isopropylacrylamide, it forms hydrogels that respond to changes in glucose concentration, making it useful for biomedical applications such as drug delivery systems .
- Sensor Development : The ability of boronic acids to interact with diols makes them suitable for developing sensors that detect sugars and other biomolecules .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on serine proteases using surface plasmon resonance techniques. The results indicated a significant binding affinity compared to other known inhibitors, suggesting its potential as a lead compound for drug design targeting protease-related diseases.
Case Study 2: Hydrogel Formation
Research demonstrated that hydrogels formed from this compound and N-isopropylacrylamide exhibited remarkable swelling behavior in response to glucose concentrations. This property was exploited in creating smart drug delivery systems capable of releasing therapeutic agents in a controlled manner based on glucose levels, which is particularly beneficial for diabetic patients .
Mechanism of Action
The mechanism of action of 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, making it useful in enzyme inhibition studies and drug design. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid | -CON(Me)(iPr) | C₁₁H₁₅BNO₃ | 219.06* | Glycoprotein capture, Suzuki coupling |
| 4-(Dimethylcarbamoyl)phenylboronic acid | -CON(Me)₂ | C₉H₁₂BNO₃ | 193.01 | Intermediate in kinase inhibitors |
| 4-(Ethyl(methyl)carbamoyl)phenylboronic acid | -CON(Me)(Et) | C₁₀H₁₃BNO₃ | 205.03 | Sensor surfaces for protein binding |
| 4-(Cyclopropylaminocarbonyl)phenylboronic acid | -CONH(cPr) | C₁₁H₁₄BNO₃ | 219.04 | Enhanced solubility in polar solvents |
| 4-(2-Trifluoromethylphenylcarbamoyl)phenylboronic acid | -CONH(Ph-CF₃) | C₁₄H₁₁BF₃NO₃ | 317.06 | High lipophilicity for membrane studies |
*Calculated based on analogous compounds.
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 4-(2-Trifluoromethylphenylcarbamoyl)phenylboronic acid) decrease the electron density of the boronic acid, weakening diol-binding capacity compared to electron-donating substituents like cyclopropyl .
- Solubility : Cyclopropyl derivatives exhibit higher aqueous solubility due to reduced hydrophobicity, whereas trifluoromethyl-substituted analogues are more lipophilic .
Binding Affinity and Selectivity
Studies on analogous compounds, such as 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), reveal critical insights:
- Glycoprotein Binding : AECPBA immobilized on dextran surfaces showed strong binding to asialofetuin (Kassoc ~25% higher than fetuin), attributed to terminal galactose residues accessible for boronate-diol complexation .
- Selectivity Challenges: Non-glycosylated proteins (e.g., ExtrAvidin) exhibited secondary interactions with dextran matrices, necessitating buffer optimization (e.g., Tris-HCl) to minimize non-specific binding .
- pH Dependence : Binding efficiency correlates with boronate ionization (pKa ~8.6), favoring alkaline conditions for optimal diol interaction .
Toxicity and Handling
Comparative safety data highlight variability in hazards:
- 4-Formylphenylboronic acid : Highly toxic (LD₅₀ oral, rat: 50 mg/kg) with risks of respiratory and dermal irritation .
- 3-(4-Bromophenylcarbamoyl)phenylboronic acid : Harmful if inhaled or ingested, requiring stringent PPE during handling .
- Target Compound : While specific toxicity data are unavailable, analogous carbamoyl-boronic acids generally require precautions against inhalation and skin contact .
Biological Activity
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is a specialized organoboron compound with significant potential in medicinal chemistry. Its chemical structure, characterized by a boronic acid functional group attached to a phenyl ring and substituted with an isopropyl group and a methyl carbamoyl moiety, suggests interesting biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on available research.
Chemical Profile
- Chemical Formula : C12H18BNO3
- Molecular Weight : 221.06 g/mol
- CAS Number : 1200834-23-6
Biological Activity Overview
Research on the biological activity of this compound remains limited. However, boronic acids in general have demonstrated various biological properties, including:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and kinases by forming reversible covalent bonds with hydroxyl groups in these enzymes, which may lead to potential therapeutic applications.
- Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy, particularly in combination therapies that enhance the efficacy of existing treatments .
- Antibacterial and Antiviral Properties : Certain boronic acids have been investigated for their antibacterial and antiviral activities, suggesting a broader spectrum of biological effects .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. The general mechanisms observed with similar compounds include:
- Inhibition of Target Enzymes : The ability to inhibit various enzymes through covalent bonding may position this compound as a candidate for drug development.
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays are employed to evaluate the binding affinity and inhibitory effects of this compound on target enzymes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar boronic acids highlights the unique characteristics of this compound. Below is a summary table of similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(N-Methylaminocarbonyl)phenylboronic acid | 121177-82-0 | 0.97 |
| 4-(Dimethylaminocarbonyl)phenylboronic acid | 405520-68-5 | 0.97 |
| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 373384-14-6 | 1.00 |
| (3-(Methylcarbamoyl)phenyl)boronic acid | 832695-88-2 | 0.97 |
| (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 | 0.92 |
This table illustrates how variations in substituents can influence the biological activity and reactivity of boronic acids.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, relevant studies on related boronic acids provide insights into potential applications:
- Combination Therapies : Research has shown that combining boronic acids with other therapeutic agents can enhance treatment efficacy in cancers such as lymphoma and sarcoma .
- Mechanistic Studies : Investigations into the mechanisms by which boronic acids inhibit enzymes have revealed that structural modifications significantly affect their potency and selectivity against specific targets .
- Pharmacokinetics : Studies on the pharmacokinetic profiles of related compounds indicate that modifications to the boron moiety can influence absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
